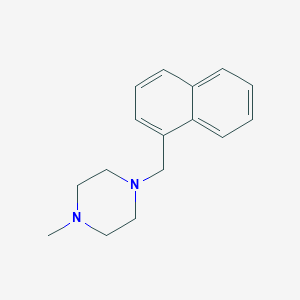

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

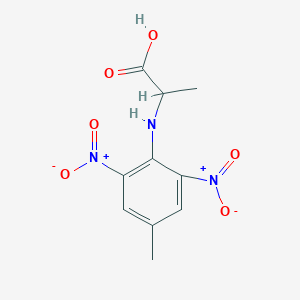

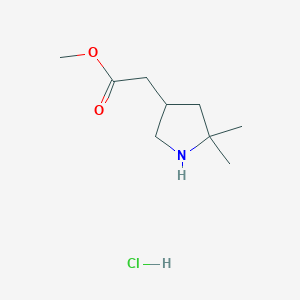

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound with the molecular formula C16H20N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest due to their wide range of biological and pharmaceutical activity . Methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a naphthalene ring via a methyl group .科学的研究の応用

Microwave-Assisted Synthesis in Neurological Research

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, through related compounds, plays a role in neurological research. For instance, a study highlighted the microwave-assisted synthesis of a compound with a similar structure, showing its potential in enhancing nerve growth factor-induced neurite outgrowth, which is significant in neurodegenerative diseases research (Williams et al., 2010).

Receptor Ligand Research in Neuroscience

Piperazinyl derivatives, closely related to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, have been identified as having high binding affinities for the 5-HT(6) serotonin receptor. This finding is particularly relevant for neurological and psychiatric disorder studies (Park et al., 2011).

Antipsychotic Agent Development

In the field of psychopharmacology, derivatives of (piperazin-1-yl-phenyl)-arylsulfonamides, which share a structural similarity with 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, have been synthesized and identified for their high affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their potential as atypical antipsychotic agents (Park et al., 2010).

Tautomeric Equilibrium Studies in Organic Chemistry

Investigations into the tautomeric properties of compounds similar to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine have been conducted, providing insights into their behavior under different conditions, which is crucial for understanding their chemical properties and potential applications (Deneva et al., 2013).

Potential Antiamnesic Agents

Research into 2-Naphthyloxyacetate derivatives, structurally related to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, has shown that these compounds may have potential as antiamnesics. This exploration is significant in the treatment and management of memory-related disorders (Thamotharan et al., 2003).

Antibiotic Efficacy Enhancement in Bacterial Research

Amine derivatives of imidazolidine-4-ones, which include piperazine derivatives similar to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, have been evaluated for their ability to enhance the effectiveness of antibiotics against resistant strains of Staphylococcus aureus, indicating their potential use in overcoming antibiotic resistance (Matys et al., 2015).

Luminescent Properties in Material Science

The study of luminescent properties and photo-induced electron transfer in naphthalimides with piperazine substituents, closely related to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, provides valuable insights for applications in material science, particularly in the development of novel luminescent materials and sensors (Gan et al., 2003).

Cancer Cell Viability Research

The synthesis of NPB analogs, including those with structural similarities to 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine, has been investigated for their effects on cancer cell viability. This research contributes to the development of new therapeutic agents for cancer treatment (Girimanchanaika et al., 2021).

特性

IUPAC Name |

1-methyl-4-(naphthalen-1-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17-9-11-18(12-10-17)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJSECFFIRGPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(naphthalen-1-ylmethyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)

![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)